(3R,5S,6E)-7-(2-Cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester
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Overview
Description
(3R,5S,6E)-7-(2-Cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its cyclopropyl and quinolinyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,6E)-7-(2-Cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester involves multiple steps, including the formation of key intermediates and the use of specific catalysts. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,5S,6E)-7-(2-Cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolinyl derivatives, while reduction reactions may produce cyclopropyl derivatives.
Scientific Research Applications
(3R,5S,6E)-7-(2-Cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use
Properties
Molecular Formula |
C29H33NO4 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
tert-butyl (E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H33NO4/c1-29(2,3)34-26(33)18-22(32)17-21(31)15-16-24-27(19-9-5-4-6-10-19)23-11-7-8-12-25(23)30-28(24)20-13-14-20/h4-12,15-16,20-22,31-32H,13-14,17-18H2,1-3H3/b16-15+/t21-,22-/m1/s1 |
InChI Key |
ISIOTZGGGQVNLK-XSWAMMJBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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